Dammar-20(21)-en-3,24,25-triol
Description
Table 1: Key Structural Features of this compound
| Feature | Description |
|---|---|
| Core Skeleton | Tetracyclic dammarane (C30 framework) |
| Double Bond Position | Δ²⁰(²¹) |
| Hydroxylation Sites | C3β, C24R, C25S |
| Stereocenters | 8 chiral centers (C3, C5, C8, C9, C10, C13, C17, C24) |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R)-6-[(3S,5R,8R,9R,10R,13R,14R,17S)-3-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-6-ene-2,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O3/c1-19(9-12-25(32)27(4,5)33)20-13-17-29(7)21(20)10-11-23-28(6)16-15-24(31)26(2,3)22(28)14-18-30(23,29)8/h20-25,31-33H,1,9-18H2,2-8H3/t20-,21-,22+,23-,24+,25-,28+,29-,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMOUVFUKZIYNJ-WYAOSOTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC4C(=C)CCC(C(C)(C)O)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]([C@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C(=C)CC[C@H](C(C)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent Selection and Optimization
The compound is typically extracted from plant material using polar solvents due to its hydroxyl-rich structure. Ethanol and methanol are preferred for their ability to solubilize triterpenoids while minimizing co-extraction of non-polar contaminants. A study isolating analogous dammarane derivatives reported optimal yields using 95% ethanol at 60°C for 24 hours, achieving a crude extract yield of 12.4% (w/w) from dried Walsura robusta bark.
Table 1: Solvent Efficiency in Extraction
| Solvent System | Temperature (°C) | Duration (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 95% Ethanol | 60 | 24 | 12.4 | 68.2 |
| 80% Methanol | 50 | 18 | 10.1 | 65.8 |
| Acetone-Water | 40 | 30 | 8.7 | 59.3 |
Post-Extraction Processing
Post-extraction, the solvent is evaporated under reduced pressure to obtain a viscous residue. This residue is suspended in water and partitioned with ethyl acetate or dichloromethane to remove lipids and pigments. The aqueous phase, enriched with polar triterpenoids, is then subjected to further purification.
Chromatographic Purification Strategies
Column Chromatography
Silica gel column chromatography remains the cornerstone of purification. A gradient elution system using hexane-ethyl acetate (8:2 to 0:10) effectively separates dammarane derivatives. In one protocol, a 120 cm × 5 cm silica gel column (200–300 mesh) resolved 23 fractions from a 500 mg crude extract, with the target compound eluting at hexane-ethyl acetate (6:4).
Table 2: Column Chromatography Parameters
| Stationary Phase | Column Dimensions | Eluent Gradient | Target Fraction | Purity Gain (%) |
|---|---|---|---|---|
| Silica Gel 60 | 120 cm × 5 cm | Hexane-EtOAc (8:2→0:10) | Fraction 15–18 | 68.2 → 89.7 |
| RP-18 | 50 cm × 3 cm | MeCN-H2O (40:60→70:30) | Fraction 22–25 | 65.8 → 92.4 |
High-Performance Liquid Chromatography (HPLC)
Semi-preparative HPLC with a C18 column (250 mm × 10 mm, 5 μm) and isocratic elution (MeCN-H2O, 52:48) achieves final purities >98%. A flow rate of 2 mL/min and UV detection at 203 nm are standard. For 100 mg of partially purified material, this method yields 32 mg of chromatographically pure Dammar-20(21)-en-3,24,25-triol.
Crystallization and Final Isolation
Solvent System Optimization
Recrystallization from chloroform-methanol (1:1) produces needle-like crystals suitable for X-ray diffraction. Slow evaporation at 4°C over 72 hours yields 116 mg of crystalline product from 370 mg of semi-pure fraction.
Table 3: Crystallization Efficiency
| Solvent Ratio (CHCl3:MeOH) | Temperature (°C) | Crystal Yield (mg) | Purity (%) |
|---|---|---|---|
| 1:1 | 4 | 116 | 99.1 |
| 2:1 | 25 | 89 | 97.8 |
| 3:1 | -20 | 64 | 95.4 |
Lyophilization for Stability
Lyophilized powders stored at -20°C in amber vials maintain >95% purity for 12 months, compared to 78% purity loss observed in solutions stored at 4°C.
Analytical Characterization
Spectroscopic Confirmation
Purity Assessment
Reverse-phase HPLC (C18 column, MeCN-H2O 55:45) with UV detection at 210 nm confirms purity ≥98% for pharmacological studies.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Dammar-20(21)-en-3,24,25-triol undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the compound can be oxidized to form 24,25-epoxy-dammar-20(21)-en-3-one . It can also participate in substitution reactions, such as the Mannich reaction, to form aminomethylated products .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include copper(I) catalysts, ozone, and phosphorus halides . Reaction conditions often involve specific temperatures and solvents, such as hexane and benzene for chromatography .
Major Products
Major products formed from the reactions of this compound include 24,25-epoxy-dammar-20(21)-en-3-one and various aminomethylated derivatives .
Scientific Research Applications
Chemical Reactions
Dammar-20(21)-en-3,24,25-triol can undergo various chemical reactions including:
- Oxidation : Can be oxidized to form derivatives such as 24,25-epoxy-dammar-20(21)-en-3-one.
- Reduction and Substitution : Participates in substitution reactions leading to aminomethylated derivatives.
Pharmacological Applications
This compound has shown potential in various pharmacological studies due to its biological activities:
- Antiviral Activity : Research indicates that this compound can inhibit specific enzymes involved in viral replication, making it a candidate for antiviral drug development.
- Cytotoxic Effects : Studies have demonstrated its cytotoxic properties against certain cancer cell lines, suggesting its potential as an anti-cancer agent.
- Anti-inflammatory Properties : The compound has been evaluated for its ability to reduce inflammation, which could be beneficial in treating inflammatory diseases.
Case Studies
Several studies have documented the applications of this compound:
- Study on Antiviral Activity :
- Cytotoxicity Against Cancer Cells :
-
Anti-inflammatory Mechanism :
- A study published in Natural Products Research examined the anti-inflammatory properties of this compound. It was found to downregulate pro-inflammatory cytokines in macrophage cells .
Industrial Applications
The industrial production of this compound typically involves extraction methods from natural sources followed by purification processes such as chromatography. Its applications extend into:
- Pharmaceuticals : As a precursor for synthesizing other complex molecules with therapeutic potential.
- Nutraceuticals : Due to its health benefits associated with anti-inflammatory and antioxidant properties.
Mechanism of Action
The mechanism of action of dammar-20(21)-en-3,24,25-triol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, leading to its biological effects. For example, it can inhibit certain enzymes involved in viral replication, contributing to its antiviral activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparison
The table below highlights key structural and functional differences between Dammar-20(21)-en-3,24,25-triol and related triterpenoids:
Pharmacological and Functional Differences
Anticancer Activity
- Dammar-20(22)E,24-Diene-3β,6α,12β-Triol (YNPT2) : Reduces hypoxia-inducible factor-1α (HIF-1α) levels in tumors via proteasome-mediated degradation, showing promise in cancer therapy .
- 20(S)-Dammar-25(26)-ene-3β,12β,20-triol : Exhibits cytotoxicity against human colon cancer cells (HCT-8) with an IC₅₀ of 31.6 μg/mL .
- Cycloartane-3,24,25-triol : Demonstrates potent anti-prostate cancer activity with IC₅₀ values of 1.67±0.18 μM (DU145) and 2.226±0.28 μM (PC-3) .
Metabolic Regulation
- (20S,24R)-Epoxy-dammarane-3β,12β,25-triol derivatives : Synthesized analogs act as α-glucosidase inhibitors , suggesting utility in diabetes management .
Structural Influences on Bioactivity
- Hydroxyl Group Position : The 3β,24,25-triol configuration in this compound may enhance interactions with lipid-rich cellular targets, whereas 3β,6α,12β-triol (YNPT2) likely targets oxidative stress pathways due to its hydroxyl distribution .
- Double Bond Position : The 20(21)-ene in this compound vs. 20(22)-ene in YNPT2 affects molecular flexibility and receptor binding .
- Skeleton Type : Cycloartane-3,24,25-triol’s cycloartane skeleton (vs. dammarane) may improve bioavailability in prostate tissue .
Sources and Traditional Uses
- This compound : Isolated from Walsura robusta, a plant less studied in traditional medicine compared to Panax species .
- Panax-Derived Compounds : Used in traditional Chinese medicine for immune modulation and energy enhancement .
- Cycloartane-3,24,25-triol : Found in Chrysanthemum morifolium, a herb used for inflammation and detoxification .
Biological Activity
Dammar-20(21)-en-3,24,25-triol (DMT) is a triterpenoid compound derived from various plant sources, particularly from the genus Shorea and Walsura robusta. This compound has garnered significant attention in pharmacological research due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of DMT, supported by relevant data tables and case studies.
Chemical Structure and Properties
DMT is characterized by a complex molecular structure featuring a dammarane skeleton with hydroxyl groups at positions 3, 24, and 25. Its chemical formula is , and it possesses unique properties that contribute to its biological functions.
Biological Activities
DMT exhibits a range of biological activities, including:
- Antiviral Activity : DMT has shown potential in inhibiting viral replication by interacting with specific enzymes involved in the viral life cycle. For instance, it has been noted for its inhibitory effects on acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's disease .
- Cytotoxic Effects : Research indicates that DMT demonstrates cytotoxicity against various cancer cell lines. In vitro studies have shown that DMT can induce apoptosis in human cancer cells, making it a candidate for cancer therapeutics .
- Anti-inflammatory Properties : DMT has been found to possess anti-inflammatory effects, which could be beneficial in treating inflammatory diseases. Studies have demonstrated its ability to reduce pro-inflammatory cytokines in cell-based assays .
- Antinociceptive Effects : Similar compounds within the dammarane family have exhibited pain-relieving properties, suggesting that DMT may also have applications in pain management .
The mechanism of action of DMT involves its interaction with various molecular targets. Its structure allows it to bind to specific receptors and enzymes, leading to modulation of signaling pathways associated with inflammation and cell proliferation. For example, inhibition of AChE not only impacts neurotransmitter levels but also influences neuroinflammatory responses .
Comparative Analysis with Similar Compounds
To better understand the unique properties of DMT, it is helpful to compare it with other triterpenoids:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| Dammar-20,25-diene-3β,24-diol | Hydroxyl groups at C3 and C24 | Exhibits strong anti-inflammatory activity |
| Ginsenoside Rb1 | Sugar moieties attached | Known for neuroprotective effects |
| Betulin | Pentacyclic structure | Notable for its antiviral properties |
DMT's specific hydroxylation pattern at positions 3, 24, and 25 differentiates it from these compounds and contributes to its unique biological activities .
Case Studies
Several studies have explored the efficacy of DMT in various biological contexts:
- Cytotoxicity Study : A study evaluated the cytotoxic effects of DMT on human cancer cell lines such as HL-60 (promyelocytic leukemia) and HepG2 (hepatocellular carcinoma). The results indicated IC50 values ranging from 10 to 30 µM, demonstrating significant cytotoxic potential .
- Anti-inflammatory Assay : In a cell-based assay investigating the anti-inflammatory properties of DMT, researchers found that treatment with DMT significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages .
- Neuroprotective Potential : A recent investigation assessed the neuroprotective effects of DMT against oxidative stress-induced neuronal damage. The findings suggested that DMT could mitigate neuronal death through antioxidant mechanisms .
Q & A
Q. What methodologies validate the purity of this compound in pharmacological formulations?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
